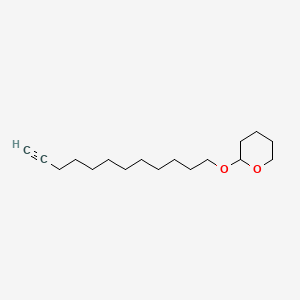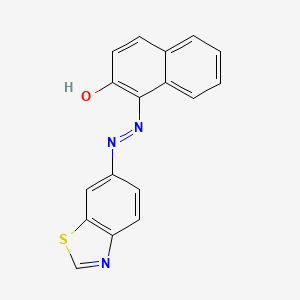
(5-fluoro-1-methyl-1H-indol-2-yl)(4-phenylpiperazin-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5-fluoro-1-methyl-1H-indol-2-yl)(4-phenylpiperazin-1-yl)methanone is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a fluorinated indole moiety and a phenylpiperazine group. The combination of these functional groups imparts distinct chemical and biological properties to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-fluoro-1-methyl-1H-indol-2-yl)(4-phenylpiperazin-1-yl)methanone typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Indole Moiety: The indole ring can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Methylation: The methyl group can be introduced at the nitrogen atom of the indole ring using methyl iodide in the presence of a base like potassium carbonate.
Formation of the Piperazine Moiety: The phenylpiperazine group can be synthesized by reacting phenylamine with ethylene glycol in the presence of a catalyst.
Coupling Reaction: The final step involves coupling the fluorinated indole and phenylpiperazine moieties using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed on the carbonyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide or potassium cyanide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in dimethyl sulfoxide (DMSO).
Major Products
Oxidation: Formation of indole-2-carboxylic acid derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of methoxy or cyano derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its interactions with biological macromolecules such as proteins and nucleic acids.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and chemical sensors.
Mechanism of Action
The mechanism of action of (5-fluoro-1-methyl-1H-indol-2-yl)(4-phenylpiperazin-1-yl)methanone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain kinases, leading to downstream effects on cellular signaling pathways. The fluorine atom enhances the compound’s binding affinity and selectivity for its targets.
Comparison with Similar Compounds
Similar Compounds
- (5-chloro-1-methyl-1H-indol-2-yl)(4-phenylpiperazin-1-yl)methanone
- (5-bromo-1-methyl-1H-indol-2-yl)(4-phenylpiperazin-1-yl)methanone
- (5-methyl-1-methyl-1H-indol-2-yl)(4-phenylpiperazin-1-yl)methanone
Uniqueness
The presence of the fluorine atom in (5-fluoro-1-methyl-1H-indol-2-yl)(4-phenylpiperazin-1-yl)methanone imparts unique properties such as increased lipophilicity, metabolic stability, and enhanced binding affinity to biological targets compared to its chloro, bromo, and methyl analogs.
Properties
Molecular Formula |
C20H20FN3O |
|---|---|
Molecular Weight |
337.4 g/mol |
IUPAC Name |
(5-fluoro-1-methylindol-2-yl)-(4-phenylpiperazin-1-yl)methanone |
InChI |
InChI=1S/C20H20FN3O/c1-22-18-8-7-16(21)13-15(18)14-19(22)20(25)24-11-9-23(10-12-24)17-5-3-2-4-6-17/h2-8,13-14H,9-12H2,1H3 |
InChI Key |
AEYXZMKFHNFJRF-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C=C(C=C2)F)C=C1C(=O)N3CCN(CC3)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[4-fluoro-2-(1H-indol-5-ylcarbamoyl)phenyl]-4-methylpiperazine-1-carboxamide](/img/structure/B12167505.png)

![1-[4-(4-Chlorophenyl)-4-hydroxypiperidin-1-yl]-4-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)butan-1-one](/img/structure/B12167513.png)
![1-[4-(2-Hydroxyethyl)piperazin-1-yl]-3-(2,4,6-trimethylphenoxy)propan-2-ol](/img/structure/B12167515.png)
![N-[2-(benzenesulfonyl)ethyl]-2-oxo-2H-chromene-3-carboxamide](/img/structure/B12167521.png)
![N-{4-[(2-methylpropyl)carbamoyl]phenyl}-4-phenylpiperazine-1-carboxamide](/img/structure/B12167532.png)

![N-(1,3-benzoxazol-2-yl)-N-[5-(2,3-dimethylcyclohexyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]amine](/img/structure/B12167560.png)
![N'-[(Z)-(2,3-dimethoxyphenyl)methylidene]-2-{[3-(4-methylphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetohydrazide](/img/structure/B12167571.png)
![2-(2,6-dimethylmorpholin-4-yl)-3-[(Z)-{3-[2-(4-methoxyphenyl)ethyl]-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene}methyl]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12167572.png)

![N-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-3-(6,8-dimethyl[1,2,4]triazolo[4,3-b]pyridazin-7-yl)propanamide](/img/structure/B12167575.png)
![1-cyclopentyl-6-methyl-N~4~-(3-pyridylmethyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B12167592.png)

